[3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol
Description
Properties
Molecular Formula |
C8H6F4S |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)phenyl]methanethiol |
InChI |
InChI=1S/C8H6F4S/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2 |
InChI Key |
GUROUKVBPPAHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CS |
Origin of Product |
United States |
Preparation Methods
Synthesis via Benzyl Chloride Intermediate
One of the most established methods for synthesizing [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol involves the nucleophilic substitution of 3-(trifluoromethyl)benzyl chloride with sodium hydrosulfide (NaSH) . This approach is supported by patent literature and laboratory protocols emphasizing mild conditions to optimize yield and purity.
3-(Trifluoromethyl)benzyl chloride + Sodium hydrosulfide → [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol
- Solvent: Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
- Temperature: 0–5°C to control exothermicity
- Atmosphere: Inert (nitrogen or argon) to prevent oxidation
- Duration: 2–4 hours with continuous stirring
The nucleophilic sulfide ion (HS−) attacks the benzylic carbon, displacing chloride and forming the methylthiol derivative.
Synthesis via Trifluoromethylated Precursors
An alternative route involves the initial synthesis of trifluoromethylated phenyl aldehydes or ketones , which are then subjected to reduction and thiolation steps.
- Electrophilic trifluoromethylation of phenyl precursors using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of copper or iron catalysts.
- Reduction of the trifluoromethylated aldehyde or ketone to the corresponding alcohol.
- Conversion of the alcohol to a thiol via thiolation reactions using thiourea or hydrogen sulfide under catalytic conditions.
Reaction Parameters and Optimization
| Parameter | Typical Range | Remarks |
|---|---|---|
| Solvent | Dimethylformamide, DMA, Toluene | Ensures solubility and inertness |
| Temperature | 0–180°C (depending on step) | Lower temperatures for nucleophilic substitution; higher for trifluoromethylation |
| Reaction Time | 2–10 hours | Adjusted based on scale and reagent reactivity |
| Molar Ratios | Benzyl chloride to NaSH: 1:1.2–1.5 | Slight excess of NaSH to drive reaction to completion |
| Inert Atmosphere | Nitrogen or Argon | Prevents oxidation of thiol and sulfide intermediates |
Purification and Characterization
Post-synthesis, the crude product undergoes purification steps such as:
- Distillation under reduced pressure for volatile compounds.
- Chromatography (e.g., silica gel column chromatography) for higher purity.
- Recrystallization from suitable solvents like ethanol or hexane.
Characterization techniques include:
- Nuclear Magnetic Resonance (NMR): Confirm the chemical structure.
- Mass Spectrometry (MS): Verify molecular weight.
- Infrared Spectroscopy (IR): Detect characteristic thiol (-SH) stretching vibrations.
Industrial and Laboratory Scale Synthesis
Industrial synthesis often employs continuous flow reactors to enhance safety, control, and scalability. The process involves:
- Continuous addition of trifluoromethylated benzyl chloride and NaSH in a controlled environment.
- Real-time monitoring of temperature and reaction progress.
- Purification via distillation or adsorption chromatography .
Summary of Key Data
| Aspect | Details |
|---|---|
| Starting Material | 3-(Trifluoromethyl)benzyl chloride |
| Reagent | Sodium hydrosulfide (NaSH) |
| Solvent | Dimethylformamide, N,N-Dimethylacetamide, Toluene |
| Reaction Temperature | 0–5°C during nucleophilic substitution; 25–180°C for trifluoromethylation steps |
| Reaction Time | 2–10 hours |
| Purification Methods | Distillation, chromatography, recrystallization |
| Yield | Typically 70–85% depending on conditions |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Resulting from further oxidation of the thiol group.
Substituted Derivatives: Various derivatives can be formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to impart specific properties such as hydrophobicity or chemical resistance.
Biology:
Bioconjugation: The thiol group allows for the compound to be used in bioconjugation reactions, linking it to proteins or other biomolecules for research purposes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific pharmacokinetic properties.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms and trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and molecular targets .
Comparison with Similar Compounds
2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanol
- Molecular Formula : C₉H₈F₄O
- Molecular Weight : 208.15 g/mol
- Key Features : Replaces the thiol (-SH) group with a hydroxyl (-OH) group. The hydroxyl group facilitates hydrogen bonding, increasing solubility in polar solvents compared to thiols. However, the reduced nucleophilicity of -OH limits its utility in reactions requiring strong nucleophiles (e.g., alkylation) .
3-Fluoro-5-(methylthio)phenol
- Molecular Formula : C₇H₇FOS
- Molecular Weight : 158.19 g/mol
- Key Features: Contains a methylthio (-SMe) group instead of methanethiol (-CH₂SH). The methylthio group offers steric hindrance, reducing reactivity in sulfur-centered reactions. Additionally, the phenol (-OH) group enhances acidity (pKa ~10) compared to thiols (pKa ~6–8), making it more suitable for deprotonation-driven chemistry .
3-Fluoro-5-(trifluoromethyl)phenylacetic Acid
- Molecular Formula : C₉H₆F₄O₂
- Molecular Weight : 222.14 g/mol
- Key Features : Substitutes the thiol with a carboxylic acid (-COOH) group. The carboxylic acid drastically increases acidity (pKa ~2–3) and enables conjugation or salt formation, broadening applications in drug design (e.g., as a bioisostere for phosphates or sulfonamides) .
[3-Fluoro-5-(trifluoromethyl)phenyl]boronic Acid
- Molecular Formula : C₇H₅BF₄O₂
- Molecular Weight : 215.92 g/mol
- Key Features : Replaces -CH₂SH with a boronic acid (-B(OH)₂) group. This enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for carbon-carbon bond formation. The boronic acid’s reactivity contrasts sharply with the thiol’s propensity for disulfide bond formation .
Physicochemical Properties
*Note: Experimental data for the target compound are unavailable in the provided evidence.
Biological Activity
[3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol is an organosulfur compound characterized by a phenyl ring with a trifluoromethyl group and a thiol functional group. Its molecular formula is , with a molecular weight of approximately 210.2 g/mol. The unique structural features of this compound suggest significant potential in various biological applications, particularly due to the presence of the trifluoromethyl group, which enhances lipophilicity and biological activity.
Biological Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. Specifically, [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol has shown promising antimicrobial properties against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antimicrobial Activity
The antimicrobial efficacy of [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol has been documented in several studies:
- Inhibition of Bacterial Growth : Studies have demonstrated that this compound can inhibit the growth of MRSA and other bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function .
- Minimum Inhibitory Concentration (MIC) : Research has quantified the MIC values for various bacterial strains, indicating that the compound exhibits potent antimicrobial activity with MIC values as low as 0.5 µg/mL against certain strains .
Structure-Activity Relationship (SAR)
The trifluoromethyl group significantly influences the biological activity of [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's binding affinity to biological targets, including enzymes and receptors. This property is crucial for modulating enzymatic activities and receptor interactions, which can lead to therapeutic effects .
Case Studies
Several studies have explored the biological activity of derivatives related to [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol:
- Antitubercular Activity : A study reported the synthesis and evaluation of pyrimidine derivatives containing the trifluoromethyl moiety, which showed significant antimycobacterial activity against Mycobacterium tuberculosis . These findings suggest that similar compounds could be developed for tuberculosis treatment.
- Synergistic Effects : Research has indicated that when combined with other antimicrobial agents, [3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol may exhibit synergistic effects, enhancing overall efficacy against resistant bacterial strains .
Comparative Analysis
The following table summarizes key features and activities of structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 3-Fluoro-5-(trifluoromethyl)benzonitrile | Aromatic nitrile | Used in pharmaceuticals; notable for its reactivity |
| 3,5-Bis(trifluoromethyl)benzoic acid | Aromatic carboxylic acid | Higher acidity; potential for diverse applications |
| 4-Fluoro-3-(trifluoromethyl)aniline | Aromatic amine | Studied for drug activity; potential therapeutic uses |
| 3-Trifluoromethylthiophenol | Aromatic thiophenol | Used in organic synthesis; notable for its reactivity |
Q & A
Q. What safety protocols are critical given its hazard profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
